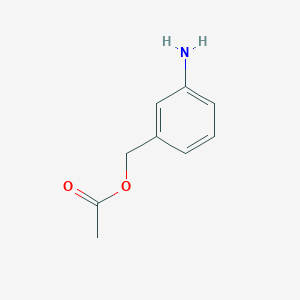

(3-Aminophenyl)methyl acetate

描述

Contextualizing (3-Aminophenyl)methyl Acetate (B1210297) within Aromatic Amine and Ester Chemistry

Aromatic amines and esters are fundamental classes of compounds in organic chemistry. Aromatic amines, characterized by an amino group attached to an aromatic ring, are key components in the manufacturing of dyes, pharmaceuticals, and polymers. Esters, which contain a carbonyl group bonded to an oxygen atom, are known for their characteristic scents and are widely used as solvents, plasticizers, and in the synthesis of various organic molecules.

(3-Aminophenyl)methyl acetate uniquely combines the properties of both these classes. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the ester group can be hydrolyzed or react with nucleophiles. This dual reactivity makes it a powerful tool for synthetic chemists. For instance, the synthesis of various amide derivatives can be achieved through the reaction of the amino group, a common transformation in the development of new pharmaceutical agents. thieme-connect.com Similarly, the ester can be manipulated to create different functional groups, further expanding its synthetic utility.

Overview of Research Significance in Modern Organic Synthesis and Chemical Sciences

The significance of this compound in modern organic synthesis lies in its role as a versatile intermediate. Its structure is a key component in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used in the preparation of substituted anilines and other derivatives that are precursors to a wide range of biologically active compounds.

In the broader chemical sciences, this compound is valuable for creating new materials with specific properties. The presence of both a hydrogen bond donor (the amino group) and acceptor (the ester group) can influence the intermolecular interactions of materials derived from it, potentially leading to the development of novel polymers or crystalline materials with desired characteristics. Research into the synthesis of polymers from related amino-phenyl esters has shown the potential for creating new classes of materials with unique properties. researchgate.net

Chemical and Physical Properties

The physical and chemical properties of this compound are foundational to its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 68969-82-4 |

| Purity | Typically ≥95% |

This data is compiled from multiple chemical suppliers and databases. bldpharm.comchemsrc.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the reduction of the corresponding nitro compound, m-nitrophenylacetic acid methyl ester. This reduction is often carried out using a reducing agent like iron powder in the presence of an acid. google.com

Another potential synthetic pathway involves the esterification of 3-aminophenylacetic acid. Various esterification methods are available, such as using thionyl chloride in methanol (B129727) or dimethyl sulfate (B86663) in acetone, which have been shown to be effective for similar aromatic amine esters. mdpi.comresearcher.life The choice of method often depends on the desired yield and purity of the final product.

Research Applications and Future Directions

While this compound is primarily used as a building block in organic synthesis, its derivatives have been investigated for their potential biological activity. The core structure of this compound can be found in more complex molecules that are being explored for various therapeutic applications.

Future research is likely to focus on expanding the synthetic utility of this compound. This includes the development of new catalytic methods for its functionalization and its incorporation into novel polymers and materials. As the demand for sophisticated chemical compounds grows, the importance of versatile building blocks like this compound is expected to increase.

Structure

3D Structure

属性

IUPAC Name |

(3-aminophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDCMJILHPESIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminophenyl Methyl Acetate and Its Analogs

Established Synthetic Pathways for (3-Aminophenyl)methyl Acetate (B1210297)

Multi-step Reductive and Esterification Strategies

A common and established route to (3-Aminophenyl)methyl acetate involves a multi-step process that typically begins with a suitable precursor, such as a nitro-substituted aromatic compound. This process hinges on two key transformations: the reduction of a nitro group to an amine and the esterification of a carboxylic acid or its derivative.

The reductive amination of aldehydes and ketones is a cornerstone of amine synthesis. harvard.edumasterorganicchemistry.com This method can be adapted to produce primary, secondary, and tertiary amines. harvard.edunih.gov For the synthesis of primary amines from aldehydes, optimizing the metal hydride/ammonia mediated reductive amination can yield the desired product with minimal formation of byproducts. nih.gov Various reducing agents are employed in reductive amination, with sodium triacetoxyborohydride (B8407120) being a particularly selective agent that is tolerant of a wide range of functional groups. harvard.edu Other common reducing agents include sodium cyanoborohydride and sodium borohydride (B1222165). masterorganicchemistry.com While effective, the toxicity of reagents like sodium cyanoborohydride is a significant consideration. harvard.edu

The process can also be viewed as a domino reaction, where an initial amidation is followed by a reduction. For instance, a one-pot catalytic domino reaction for synthesizing amines from methyl esters has been reported, involving a TBD-catalyzed amidation followed by a zinc acetate-catalyzed reduction. nottingham.ac.uk This approach has been successfully applied to the synthesis of various tertiary and secondary amines. nottingham.ac.uk

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity | Functional Group Tolerance | Safety Considerations |

| Sodium Triacetoxyborohydride | High | High | Releases no cyanide salts |

| Sodium Cyanoborohydride | Good | Good | Highly toxic byproducts |

| Sodium Borohydride | Moderate | Moderate | Less selective than others |

Following the formation of the amino group, the next critical step is esterification. This can be achieved through various methods, including the reaction of the corresponding alcohol with an acylating agent. A classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more reactive acylating agents like acetic anhydride (B1165640) can be used. researchgate.net

Nucleophilic Substitution Approaches (e.g., utilizing 3-(aminomethyl)phenol (B46038) derivatives)

An alternative strategy for the synthesis of this compound and its analogs involves nucleophilic substitution reactions. This approach can be particularly useful when starting from precursors that already contain either the amino or the hydroxyl group in the desired position.

For instance, starting with a 3-(aminomethyl)phenol derivative, the hydroxyl group can be acylated. The nucleophilicity of phenols and their derivatives plays a crucial role in this process. researchgate.net The reaction of phenols with an acylating agent, often in the presence of a base or catalyst, leads to the formation of the corresponding ester. The synthesis of imidazole (B134444) acetates of substituted phenols, for example, proceeds in two stages, starting with the formation of a chloroacetyl derivative, followed by the addition of imidazole. finechem-mirea.ru

Conversely, if the starting material is a derivative of 3-hydroxymethylaniline, a nucleophilic substitution on the nitrogen atom can be performed. The Ullmann coupling reaction, for instance, is a well-established method for forming carbon-nitrogen bonds, often used to synthesize arylamines. mdpi.com While traditionally used for aryl halides, variations of this reaction can be applied to other substrates.

The synthesis of m-aryloxy phenols often utilizes nucleophilic aromatic substitution, although the ortho/para directing effect of the hydroxyl group can present challenges. mdpi.com The reaction between aryl halides and resorcinol (B1680541) under basic conditions is a common method. mdpi.com

It is important to note that the reaction pathways can be complex and may involve the formation of intermediates. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through the formation of seleniranium intermediates. mdpi.com

Novel and Green Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of novel catalysts, energy sources, and reaction media for the synthesis of this compound and related compounds.

Catalyst-Mediated Synthesis (e.g., Cerium(III) Catalysis, Palladium Catalysis, Ruthenium Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability.

Cerium(III) Catalysis: Cerium-based catalysts have shown promise in various organic transformations. For instance, ammonium (B1175870) cerium phosphate (B84403) has been demonstrated as an effective heterogeneous catalyst for the synthesis of benzyl (B1604629) acetate. geniusjournals.org The oxidation of benzyl alcohol by cerium(IV) sulphate, catalyzed by iridium(III) chloride, has also been studied from both kinetic and synthetic perspectives. benthamopenarchives.comresearchgate.net

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions and C-H activation. organic-chemistry.orglabxing.com The palladium-catalyzed synthesis of benzyl esters from methyl-benzenes has been reported. acs.org An improved Heck reaction using a palladium catalyst allows for the synthesis of α-benzyl-β-keto esters. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric benzylic substitution of secondary benzyl carbonates with nitrogen and oxygen nucleophiles provides a route to optically active benzylamines and chiral ethers. acs.org

Ruthenium Catalysis: Ruthenium catalysts have proven to be versatile for a range of reactions. The Grubbs first-generation catalyst, a ruthenium complex, is effective for the synthesis of enaminones. nih.gov Ruthenium-catalyzed reactions have also been employed for the synthesis of substituted quinolines and in crotylation reactions of primary aliphatic alcohols. amanote.comnih.gov Additionally, ruthenium pincer complexes can catalyze the synthesis of ureas directly from methanol (B129727) and amines. acs.org

Table 2: Overview of Catalyst-Mediated Synthesis Approaches

| Catalyst System | Reaction Type | Advantages |

| Cerium(III) | Esterification, Oxidation | Heterogeneous, potential for industrial application |

| Palladium | C-H Activation, Cross-coupling, Asymmetric Substitution | High efficiency, good functional group tolerance |

| Ruthenium | Metathesis, Hydrogenation, Urea Synthesis | Versatile, can be used for chiral synthesis |

Microwave-Assisted and Flow Chemistry Techniques

The use of non-conventional energy sources and reactor technologies has revolutionized synthetic chemistry, offering faster reaction times, improved yields, and enhanced safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgacs.org The synthesis of benzyl acetate via phase transfer catalysis can be significantly expedited using microwave heating, with reaction times being about 12 times faster than conventional heating. academax.com Microwave-assisted methods have been successfully applied to the N-acetylation of amines and the synthesis of primary amides. researchgate.net

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. researchgate.netrsc.org This technology is increasingly being adopted for the production of pharmaceuticals and fine chemicals. unimi.itacs.orgkncv.nl Flow reactors can mitigate inefficiencies and allow for processes that are difficult to scale up in batch. researchgate.netunimi.it The use of heterogeneous catalysis within flow reactors is a particularly promising area for sustainable organic synthesis. researchgate.net

Chemoenzymatic and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable resources, atom economy, and environmentally benign reagents and solvents. rsc.orghumanjournals.com

Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, can lead to highly selective and efficient processes. researchgate.net Enzymes, such as lipases, can be used for the synthesis of amides under mild conditions. nih.gov For example, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the preparation of amides in a green solvent. nih.gov Acylases can be employed for the kinetic resolution of racemic mixtures to obtain enantiomerically pure amino acid derivatives. researchgate.net

Sustainable Synthesis: There is a growing focus on developing synthetic methods that utilize renewable resources and minimize waste. rsc.org The use of greener reaction media, such as water or ionic liquids, is being explored. mdpi.com For instance, the N-acetylation of amines can be carried out using a catalytic amount of zinc acetate in acetic acid under microwave irradiation, representing a greener approach. humanjournals.com The development of catalytic methods that avoid the use of stoichiometric amounts of toxic reagents is a key aspect of sustainable synthesis. rsc.org

Protecting Group Strategies in this compound Synthesis (e.g., tert-Butoxycarbonyl (Boc) Protection)

In the synthesis of this compound, the protection of the amino group is a critical step to prevent its reaction in subsequent synthetic transformations, such as the esterification of the benzylic alcohol. The amino group is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org A protecting group reversibly masks the amine's reactivity, ensuring that other chemical modifications can proceed selectively. organic-chemistry.org

Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group is frequently utilized due to its robust nature and ease of application and removal. tcichemicals.com The Boc group is stable under a wide range of conditions, including basic hydrolysis and catalytic reduction, and is inert to many nucleophiles. tcichemicals.comtcichemicals.com This stability allows for selective manipulation of other functional groups within the molecule.

The protection of a precursor, such as 3-aminobenzyl alcohol, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction converts the nucleophilic amine into a non-nucleophilic carbamate. organic-chemistry.org The subsequent deprotection, to regenerate the free amine in the final product, is commonly accomplished under anhydrous acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are effective for this purpose. wikipedia.org The mechanism of removal involves protonation and subsequent fragmentation of the Boc group into isobutylene (B52900) and carbon dioxide, leaving the desired amine.

| Transformation | Typical Reagents & Conditions | Purpose | References |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., Water, THF, Acetonitrile) | To convert the reactive primary amine into a stable carbamate, preventing side reactions. | wikipedia.org |

| Boc Deprotection | Strong acid (e.g., Trifluoroacetic Acid (TFA), HCl), Solvent (e.g., Dichloromethane (DCM), Methanol) | To remove the Boc group and restore the primary amine functionality in the final product. | tcichemicals.comwikipedia.org |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound is essential for developing compounds with modified properties. These modifications can be strategically introduced on the aromatic ring or by functionalizing the existing amino and ester groups.

The electronic and steric properties of the molecule can be systematically altered by introducing various substituents onto the aromatic ring. This is typically achieved by employing starting materials that already possess the desired substitution pattern. The reactivity of the aromatic ring towards electrophilic substitution is governed by the nature of the existing groups; electron-donating groups generally activate the ring while electron-withdrawing groups deactivate it. msu.edu

| Substitution Position | Example Substituent (X) | Starting Material Example | Effect on Aromatic Ring | References |

| C-4 or C-6 | -Cl, -Br | 4-Chloro-3-nitrobenzyl alcohol | Electron-withdrawing, deactivating | msu.edu |

| C-4 or C-6 | -CH₃, -OCH₃ | 4-Methyl-3-aminobenzyl alcohol | Electron-donating, activating | msu.edu |

| C-2, C-4, or C-6 | -NO₂ | 2,4-Dinitro-3-aminobenzyl alcohol | Strongly electron-withdrawing, deactivating | msu.edumdpi.com |

The amino and ester groups of this compound serve as handles for further chemical modification, allowing for the creation of a diverse library of derivatives.

Acylation: The primary amino group can be readily acylated to form amides. This is achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. researchgate.net Phenyl acetate itself has been shown to be a highly selective acetylating agent for primary amines in the presence of other functional groups like alcohols and secondary amines. researchgate.net This functionalization allows for the introduction of a wide array of acyl groups, altering the compound's steric and electronic profile.

Hydrolysis: The ester moiety can be cleaved through hydrolysis to yield the corresponding benzyl alcohol, (3-aminophenyl)methanol. This reaction can be carried out under either acidic or basic conditions. google.com For example, acid-catalyzed hydrolysis in an aqueous medium can efficiently convert the ester back to the alcohol and acetic acid. google.comresearchgate.net The resulting alcohol is a versatile intermediate for the synthesis of other esters or ethers.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the methyl acetate group into a 2-hydroxyethyl group. Due to the high reactivity of such reducing agents, the amino group would almost certainly need to be protected (e.g., as a Boc carbamate) prior to the reduction step to prevent unwanted side reactions.

| Reaction Type | Target Moiety | Typical Reagents | Resulting Functional Group | References |

| Acylation | Amino Group | Acyl chloride, Acid anhydride, Phenyl acetate | Amide | researchgate.netresearchgate.net |

| Hydrolysis | Ester Moiety | H₃O⁺ (acidic) or NaOH (basic) | Alcohol | google.comresearchgate.net |

| Reduction | Ester Moiety | Lithium aluminum hydride (LiAlH₄) | Alcohol | nottingham.ac.uk |

Chemical Reactivity and Transformation of 3 Aminophenyl Methyl Acetate

Reactions Involving the Aromatic Amine Functionality

The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic and basic, driving its reactivity. It readily participates in reactions typical of anilines.

Acylation and Sulfonamidation Reactions

The primary amino group of (3-Aminophenyl)methyl acetate (B1210297) is readily acylated by reacting with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative, N-(3-(acetoxymethyl)phenyl)acetamide. nih.govias.ac.in Such reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid or acetic acid byproduct. wikipedia.org This transformation is often used as a protecting strategy for the amino group, as the resulting amide is less nucleophilic and less susceptible to oxidation than the free amine. ucalgary.ca

Similarly, sulfonamidation can be achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields the corresponding sulfonamide, a functional group prevalent in many pharmaceutical compounds.

| Reaction | Reagent | Base | Product |

| Acylation | Acetyl Chloride | Pyridine | N-(3-(acetoxymethyl)phenyl)acetamide |

| Sulfonamidation | p-Toluenesulfonyl Chloride | Triethylamine | N-(3-(acetoxymethyl)phenyl)-4-methylbenzenesulfonamide |

Formation of Imine and Schiff Base Derivatives

As a primary amine, (3-Aminophenyl)methyl acetate can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. ekb.eg The reaction is typically acid-catalyzed and proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The formation of these C=N double bonds is reversible and can be driven to completion by removing water from the reaction mixture. researchgate.net Aromatic aldehydes are common reaction partners, leading to stable, conjugated Schiff base products. mdpi.com

The general mechanism involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group under acidic conditions.

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine product.

Nucleophilic Attack and Electrophilic Substitution on the Aromatic Ring

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr) is strongly influenced by the substituents attached to it. In this compound, the amino group (-NH2) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comwikipedia.org The -CH2COOCH3 group, being meta to the amine, has a less significant electronic influence on the regioselectivity of the reaction compared to the potent amino group.

Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group, namely the C2, C4, and C6 positions. For instance, bromination of this compound is expected to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-substituted products, and potentially the 2,4,6-tribromo derivative if excess bromine is used, due to the high activation of the ring by the amino group. ucalgary.cabeilstein-journals.orgresearchgate.net It is often necessary to protect the amine as an amide to moderate its activating effect and prevent polysubstitution. ucalgary.ca

Nucleophilic aromatic substitution, in contrast, is generally not feasible on this molecule as it lacks a strong electron-withdrawing group in conjugation with a suitable leaving group on the aromatic ring.

| Electrophile (E+) | Major Substitution Positions (relative to -NH2) | Expected Product(s) |

| Br+ | ortho, para | 2-Bromo-, 4-Bromo-, and 6-Bromo-(3-aminophenyl)methyl acetate |

| NO2+ | ortho, para | 2-Nitro-, 4-Nitro-, and 6-Nitro-(3-aminophenyl)methyl acetate |

| SO3 | ortho, para | 2-Amino-6-(acetoxymethyl)benzenesulfonic acid and 4-Amino-2-(acetoxymethyl)benzenesulfonic acid |

Reactions at the Ester Group

The methyl ester functionality is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, (3-aminophenyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.comyoutube.com Base-catalyzed hydrolysis (saponification) proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is an irreversible process due to the deprotonation of the resulting carboxylic acid.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. bgu.ac.ilresearchgate.net For example, reaction with a higher boiling point alcohol, such as benzyl (B1604629) alcohol, can replace the methyl group to form benzyl (3-aminophenyl)acetate. google.com

Ester Reduction and Amidation

The ester group of this compound can be reduced to a primary alcohol, 2-(3-aminophenyl)ethanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org

Furthermore, the ester can be converted directly to an amide through a process called amidation. This can be achieved by heating the ester with an amine, often requiring a catalyst. mdpi.com Modern methods utilize catalysts such as those based on boron or nickel to facilitate this transformation under milder conditions. mdpi.comrsc.org This reaction allows for the synthesis of a wide variety of N-substituted 2-(3-aminophenyl)acetamides.

| Reaction | Reagent(s) | Product |

| Hydrolysis (Acidic) | H3O+, Heat | (3-Aminophenyl)acetic acid |

| Hydrolysis (Basic) | 1. NaOH, H2O, Heat; 2. H3O+ | (3-Aminophenyl)acetic acid |

| Reduction | 1. LiAlH4, THF; 2. H2O | 2-(3-Aminophenyl)ethanol |

| Amidation | R'R''NH, Catalyst | N,N-R',R''-2-(3-aminophenyl)acetamide |

Cyclization Reactions and Heterocycle Formation

The reactivity of this compound is characterized by the interplay between the nucleophilic amino group and the electrophilic methyl acetate moiety, both attached to a benzene ring. This arrangement allows for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. These transformations can occur through either intramolecular pathways, involving reactions within a single molecule, or intermolecular pathways, where two or more molecules react. Such cyclizations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from relatively simple precursors.

Intra- and Intermolecular Cyclizations

The presence of both a primary amine and an ester group within the same molecule makes this compound a candidate for intramolecular cyclization, primarily through nucleophilic attack of the amine onto the ester's carbonyl carbon. This process, known as intramolecular aminolysis, is a common method for forming cyclic amides (lactams).

Intramolecular Cyclization:

The feasibility and outcome of intramolecular cyclization are heavily dependent on the substitution pattern of the aromatic ring. For instance, the analogous compound, methyl (2-aminophenyl)acetate, readily undergoes intramolecular aminolysis to form a stable five-membered ring, yielding oxindole. This reaction proceeds efficiently because the proximity of the ortho-substituted amino and acetyl groups favors the formation of a low-strain five-membered transition state.

For this compound, a similar intramolecular aminolysis would require the formation of a six-membered ring. While possible, the formation of six-membered rings through this pathway is often kinetically less favorable than the formation of five-membered rings. The reaction would lead to the formation of a dihydro-1H-benzo[d]azepin-2-one derivative. However, due to the increased conformational strain and the potential for competing intermolecular reactions, this process may require specific catalysts or reaction conditions to proceed efficiently. In the absence of conditions promoting this cyclization, polymerization is a likely alternative outcome.

| Feature | (2-Aminophenyl)methyl Acetate (Ortho Isomer) | This compound (Meta Isomer) |

| Reaction Type | Intramolecular Aminolysis | Intramolecular Aminolysis (Potential) |

| Product | Oxindole | Dihydro-1H-benzo[d]azepin-2-one (Hypothetical) |

| Ring Size | 5-membered | 6-membered |

| Thermodynamic Favorability | High | Moderate to Low |

| Key Factor | Proximity of functional groups facilitates cyclization. | Increased distance and ring strain may hinder cyclization. |

Intermolecular Cyclization:

In intermolecular processes, the amino group of one molecule of this compound can react with the ester group of another. This self-condensation reaction, if allowed to proceed, would result in the formation of polyamide chains. The reaction involves the formation of an amide bond with the concurrent elimination of methanol (B129727). The resulting polymer would feature repeating units derived from the parent molecule.

Furthermore, this compound can participate in intermolecular cyclization reactions with other bifunctional reagents. For example, condensation with a dicarbonyl compound could lead to the formation of various heterocyclic structures, depending on the nature of the reacting partner. These reactions expand the synthetic utility of this compound beyond simple lactam formation or polymerization.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Thiadiazolones)

While direct cyclization of this compound itself is dominated by lactam formation or polymerization, its structure serves as a valuable scaffold for the synthesis of other nitrogen-containing heterocycles like pyrazoles and thiadiazolones through multi-step synthetic sequences. These transformations typically require modification of one of the existing functional groups to facilitate the desired ring-forming reaction.

Formation of Pyrazoles:

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This compound does not possess the necessary hydrazine functionality for direct conversion. However, it can be converted into a suitable intermediate through a two-step process.

First, the primary amino group can be transformed into a hydrazine group via diazotization with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt. The product of this sequence would be (3-hydrazinylphenyl)methyl acetate. This intermediate can then be reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in a classic Knorr pyrazole (B372694) synthesis. The reaction proceeds through condensation and subsequent cyclization with dehydration to yield a substituted pyrazole.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Diazotization & Reduction | 1. NaNO₂, HCl2. SnCl₂ or Na₂SO₃ | (3-Hydrazinylphenyl)methyl acetate |

| 2 | Condensation & Cyclization | Acetylacetone (2,4-pentanedione) | Methyl (3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetate |

Formation of Thiadiazolones:

Thiadiazolones are five-membered heterocyclic compounds containing nitrogen, sulfur, and a carbonyl group. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives of carboxylic acids. To synthesize a thiadiazolone from this compound, the compound would first need to be converted into a suitable carboxylic acid derivative.

The synthesis could begin with the hydrolysis of the methyl ester to yield (3-aminophenyl)acetic acid. This acid can then be activated, for example, by conversion to its acyl chloride or by using a coupling agent, and reacted with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate would lead to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which can be further modified to a thiadiazolone.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Saponification | NaOH, H₂O then H₃O⁺ | (3-Aminophenyl)acetic acid |

| 2 | Amide Formation | 1. SOCl₂ or coupling agent2. Thiosemicarbazide | 2-(2-(3-Aminophenyl)acetyl)hydrazine-1-carbothioamide |

| 3 | Cyclodehydration | H₂SO₄ or PPA | 5-((3-Aminophenyl)methyl)-1,3,4-thiadiazol-2-amine |

Advanced Spectroscopic and Structural Characterization of 3 Aminophenyl Methyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (3-Aminophenyl)methyl acetate (B1210297) in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For (3-Aminophenyl)methyl acetate, the spectrum is characterized by distinct signals corresponding to the acetate methyl group, the benzylic methylene (B1212753) protons, and the aromatic protons of the meta-substituted ring.

Acetate Protons (-COCH₃): A sharp singlet is observed for the three equivalent protons of the methyl group of the acetate moiety.

Benzylic Protons (-CH₂-): The two protons on the carbon adjacent to the phenyl ring and the ester oxygen appear as a singlet, indicating their chemical equivalence.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted (meta) system. Their specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methylene acetate group. For comparison, the precursor 3-aminobenzyl alcohol shows aromatic signals between approximately 6.4 and 7.0 ppm. chemicalbook.comnih.gov Upon acetylation, shifts in these resonances are expected.

Amine Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring, with their chemical shifts modulated by the amino and methylene acetate substituents. The carbon atom bonded to the nitrogen (C3) is expected to be shielded relative to benzene, while the carbon attached to the methylene group (C1) and other ring carbons will have characteristic shifts.

Benzylic Carbon (-CH₂-): The methylene carbon signal appears in the aliphatic region, shifted downfield by the adjacent oxygen atom.

Acetate Methyl Carbon (-CH₃): This carbon gives rise to a signal in the upfield region of the spectrum.

Specific reported NMR data for this compound confirms these assignments koreascience.kr.

Interactive Data Table: NMR Assignments for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Acetate Methyl (-CH₃) | ~2.1 | ~21.0 | Singlet, 3H |

| Benzylic Methylene (-CH₂) | ~5.0 | ~66.0 | Singlet, 2H |

| Aromatic (C2-H) | Multiplet | ~115-130 | Aromatic region |

| Aromatic (C4-H) | Multiplet | ~115-130 | Aromatic region |

| Aromatic (C5-H) | Multiplet | ~115-130 | Aromatic region |

| Aromatic (C6-H) | Multiplet | ~115-130 | Aromatic region |

| Amine (-NH₂) | Broad Singlet | N/A | Variable shift, 2H |

| Aromatic (C1) | N/A | ~138.0 | Quaternary |

| Aromatic (C3) | N/A | ~146.0 | Quaternary |

Note: Specific ppm values are typical and can vary slightly based on solvent and experimental conditions.

2D-NMR Spectroscopy: While specific 2D-NMR spectra for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for definitive structural confirmation.

COSY: A COSY spectrum would show correlations between adjacent, coupled protons. This would be most informative in confirming the coupling relationships between the different protons on the aromatic ring.

HSQC/HMBC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons (benzylic -CH₂, acetate -CH₃, and aromatic C-H). A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds), for instance, from the benzylic protons to the aromatic C1 and C2/C6 carbons, and to the ester carbonyl carbon, thereby confirming the connectivity of the entire molecular framework.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is used to identify key functional groups based on the absorption of infrared radiation at specific vibrational frequencies.

N-H Stretching: The primary amine group (-NH₂) is characterized by a pair of medium-intensity absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C Stretching: Aromatic ring stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are characteristic of esters. An asymmetric C-C-O stretch (acyl-oxygen) appears around 1230-1250 cm⁻¹, and a symmetric O-C-C stretch (alkyl-oxygen) is found near 1000-1100 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to FT-IR. The precursor, 3-aminobenzyl alcohol, has been characterized by FT-Raman. nih.gov For the acetate derivative, the symmetric and non-polar bonds often produce strong Raman signals.

The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be strong in the Raman spectrum.

The C=O stretch is also Raman active.

Stretches associated with the C-CH₂-O-C framework will also contribute to the unique Raman fingerprint of the molecule.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Medium |

| C=O Ester Stretch | 1735 - 1750 | FT-IR | Strong, Sharp |

| N-H Bend | ~1600 | FT-IR | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Medium-Strong |

| C-O Stretch (Acyl-O) | 1230 - 1250 | FT-IR | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Furthermore, analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) helps to confirm the molecular structure.

Accurate Mass Determination: HRMS can determine the mass of the molecular ion (M⁺˙) or a quasi-molecular ion (e.g., [M+H]⁺) with high precision (typically within 5 ppm). This allows for the unambiguous confirmation of the elemental composition, C₉H₁₁NO₂, for this compound. koreascience.kr

Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's structure. For benzyl (B1604629) esters, several characteristic fragmentation pathways are observed. The analysis for this compound can be inferred from the known fragmentation of benzyl acetate. miamioh.edu

Loss of the Acetoxy Radical: Cleavage of the benzyl-oxygen bond results in the loss of a neutral acetoxy radical (•OCOCH₃, 59 Da). This generates the 3-aminobenzyl cation. This cation can then rearrange to the more stable 3-aminotropylium ion.

McLafferty-type Rearrangement: A common pathway for esters is the loss of a neutral alkene or ketene (B1206846) molecule. For benzyl acetate, this involves the loss of ketene (CH₂=C=O, 42 Da) to produce the ion of the corresponding alcohol, in this case, the 3-aminobenzyl alcohol radical cation.

Formation of the Acetyl Cation: Cleavage of the acyl-oxygen bond can lead to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43.

Benzylic Fragmentation: The 3-aminobenzyl cation can undergo further fragmentation, such as the loss of HCN from the amine-substituted ring, a common pathway for anilines.

Interactive Data Table: Expected HRMS Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 165.0789 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 106.0657 | [C₇H₈N]⁺ | Loss of acetoxy radical (•OCOCH₃) from M⁺˙ |

| 107.0735 | [C₇H₉N]⁺˙ | Loss of ketene (CH₂=C=O) from M⁺˙ |

X-ray Crystallography for Solid-State Structure, Conformation, and Supramolecular Organization

Molecular Conformation: In the solid state, the molecule would adopt a low-energy conformation. Key features would include the planarity of the phenyl ring and the ester group. The dihedral angle between the plane of the aromatic ring and the plane of the ester functional group (-O-C=O) would be a critical conformational parameter.

Supramolecular Organization: The most significant feature governing the crystal packing of this compound would be hydrogen bonding. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the two oxygen atoms of the acetate group (the carbonyl oxygen and the ether oxygen) are effective hydrogen bond acceptors.

It is highly probable that the crystal structure would feature extensive intermolecular hydrogen bonds of the N-H···O type. These interactions could link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For example, one N-H bond could interact with the carbonyl oxygen of a neighboring molecule, while the second N-H could interact with the ether oxygen of another, leading to a robust supramolecular assembly.

Computational and Theoretical Studies of 3 Aminophenyl Methyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of (3-Aminophenyl)methyl acetate (B1210297). DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying the electronic structure and geometry of molecules.

DFT calculations can be used to determine the optimized molecular geometry of (3-Aminophenyl)methyl acetate, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to the flexible methyl acetate group relative to the phenyl ring. The amino group would also influence the geometry of the aromatic ring.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP surface would highlight the electron-rich regions, such as the nitrogen atom of the amino group and the oxygen atoms of the acetate group, which are potential sites for electrophilic attack. Conversely, electron-deficient regions, likely around the hydrogen atoms of the amino group and the phenyl ring, would indicate sites susceptible to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline Ring) | ~1.40 Å |

| C=O Bond Length (Acetate) | ~1.21 Å |

| C-O Bond Length (Acetate) | ~1.35 Å |

| C-C-N Bond Angle (Ring) | ~120° |

| O=C-O Bond Angle | ~125° |

Note: These are hypothetical, representative values to illustrate the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uklibretexts.org The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the nitrogen atom and the aromatic pi system. This indicates that the molecule would act as a nucleophile at these sites. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the acetate moiety and the phenyl ring, suggesting these are the regions where the molecule would accept electrons in a reaction with a nucleophile.

The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.govmalayajournal.org A smaller energy gap generally implies higher reactivity and lower stability. DFT calculations can provide quantitative values for the HOMO and LUMO energies, and thus the energy gap, allowing for a prediction of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway. For instance, the aminolysis of esters, a reaction relevant to this compound, has been studied computationally. researchgate.net Such studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism.

For example, in a hypothetical hydrolysis reaction of the ester group in this compound, computational modeling could be used to compare the energy barriers of different proposed mechanisms, such as acid-catalyzed and base-catalyzed pathways. This would involve calculating the structures and energies of all reactants, intermediates, transition states, and products.

Molecular Docking and Ligand-Protein Interaction Studies (for derived active compounds in research)

While this compound itself may not be the final active compound in a biological context, its derivatives are often explored for their therapeutic potential. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. ekb.egnih.govnih.govmdpi.comekb.eg

In the context of drug discovery, if a derivative of this compound is synthesized, molecular docking could be employed to predict its binding affinity and mode of interaction with a target protein. This in silico approach helps in understanding the structural basis of the ligand's activity and can guide the design of more potent and selective inhibitors. The docking results would provide information on the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

In Silico Property Prediction (e.g., Reactivity Indices, not physical properties for identification)

In silico methods can be used to predict various reactivity indices derived from conceptual DFT. These indices provide a quantitative measure of the reactivity of different sites within the this compound molecule. Some of these indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. mdpi.com

These reactivity indices can be calculated from the HOMO and LUMO energies and provide a more nuanced understanding of the molecule's reactivity compared to a purely qualitative FMO analysis. rasayanjournal.co.in

Table 3: Hypothetical In Silico Reactivity Indices for this compound

| Reactivity Index | Definition | Predicted Value (arbitrary units) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.35 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.45 |

| Softness (S) | 1/η | 0.41 |

| Electrophilicity Index (ω) | χ²/2η | 2.29 |

Note: These are hypothetical values calculated from the energies in Table 2 for illustrative purposes.

Applications of 3 Aminophenyl Methyl Acetate in Chemical Research and Development

Role as a Key Building Block in Complex Organic Synthesis

The utility of (3-Aminophenyl)methyl acetate (B1210297) in complex organic synthesis stems from its dual reactivity. The primary aromatic amine group is a key functional handle for forming amide, sulfonamide, urea, or other nitrogen-containing linkages through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. Simultaneously, the methyl acetate group can be hydrolyzed to the corresponding phenylacetic acid derivative, which can then participate in standard carboxylic acid reactions, or it can be reduced to a benzyl (B1604629) alcohol. This strategic combination of reactive sites allows chemists to incorporate the aminophenylmethyl moiety into larger, more intricate structures, making it a foundational component in multistep synthetic sequences.

Precursor to Agrochemicals and Specialty Chemicals (Research Perspective)

While the most extensively documented applications of (3-Aminophenyl)methyl acetate are in medicinal chemistry, its structural attributes make it a highly plausible precursor for the synthesis of novel agrochemicals and specialty chemicals. The aminophenyl scaffold is a common feature in various biologically active molecules, including some herbicides and fungicides. The functional groups of this compound provide the necessary reactive points to build more complex molecules tailored for agricultural applications. From a research perspective, this compound serves as a versatile starting point for creating libraries of new compounds to be screened for pesticidal or plant growth-regulating activities. In the realm of specialty chemicals, it can be used to synthesize unique dyes, polymers, and materials where the specific substitution pattern and reactivity of the aminophenyl core are desired.

Intermediate in Medicinal Chemistry Research (Pre-clinical Synthetic Aspects)

The most significant role of this compound is as a key intermediate in the preclinical synthesis of potential therapeutic agents. The 3-aminophenyl group is a recognized pharmacophore or a crucial structural element in a variety of drug scaffolds. The compound provides an efficient means to introduce this moiety during the construction of lead compounds for various disease targets. Its application spans several important areas of drug discovery research, from antiviral and neurodegenerative diseases to cancer and inflammatory conditions.

HIV-1 Protease Inhibitor Scaffolds

The Human Immunodeficiency Virus-1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for producing mature, infectious virions. diva-portal.orgnih.gov Inhibition of this enzyme is a cornerstone of combination antiretroviral therapy (cART). purdue.edu The development of potent HIV-1 protease inhibitors often involves creating peptidomimetic molecules that fit into the enzyme's active site.

The (3-aminophenyl) moiety, supplied by intermediates like this compound, can be incorporated into these inhibitor scaffolds, often as part of the P1, P1', P2, or P2' ligands that interact with the enzyme's subsites. Research has focused on designing C2-symmetrical inhibitors and pseudosymmetric dipeptide isosteres to enhance binding affinity and overcome drug resistance. diva-portal.orgnih.gov For instance, the amine group of the aminophenyl ring can be used to form a stable bond within the inhibitor's backbone, while the phenyl ring itself makes crucial hydrophobic interactions within the enzyme's binding pocket. Modifications to this phenyl ring have been shown to significantly impact antiviral activity. diva-portal.org

Table 1: Research on HIV-1 Protease Inhibitor Scaffolds

| Inhibitor Scaffold Type | Synthetic Strategy | Key Research Finding |

|---|---|---|

| C2-Symmetrical Inhibitors | Often developed using chiral starting materials to ensure correct stereochemistry. The aminophenyl group can be part of the side chains that interact with the S1/S1' or S2/S2' pockets of the protease. diva-portal.org | Modifications in the P1/P1' region of these inhibitors led to a 40-fold increase in anti-viral activity in cell-based assays. diva-portal.org |

| Pseudosymmetric Dipeptide Isosteres | Incorporating non-peptide cores like hydroxyethylene or (hydroxyethyl)hydrazine with varied P2/P2' ligands. nih.gov | Inhibitors designed with N-phenyloxazolidinone-5-carboxamides as P2/P2' ligands showed potent inhibitory activities in the low nanomolar range against wild-type HIV-1 protease. nih.gov |

| Bicyclic Hexahydropyrrolofuran (HPF) Scaffolds | Featuring a novel HPF bicyclic scaffold as a P2 ligand to target binding interactions with specific amino acid residues (Asp29 and Asp30) in the enzyme. purdue.edu | Inhibitors featuring this scaffold displayed good to excellent activity, highlighting the need to develop novel ligands to combat drug resistance. purdue.edu |

Monoamine Oxidase B (MAO-B) Inhibitors and Related Enzymes

Monoamine Oxidase B (MAO-B) is an enzyme that plays a crucial role in the metabolism of neurotransmitters, particularly dopamine (B1211576). nih.govmdpi.com Its overactivity is implicated in the progression of neurodegenerative disorders such as Parkinson's disease. nih.gov Consequently, the development of selective MAO-B inhibitors is a key therapeutic strategy to increase dopamine levels in the brain. mdpi.com

The aminophenyl structure is a core component in various classes of MAO-B inhibitors. Isatin, which contains an aniline-like substructure, is a well-known starting point for designing potent MAO-B inhibitors. nih.gov The (3-aminophenyl) group can be utilized to construct scaffolds that interact with key amino acid residues, such as Tyr398 and Tyr435, in the active site of the MAO-B enzyme. nih.gov Research has led to the development of several classes of inhibitors, including acylhydrazones and coumarin (B35378) derivatives, which have demonstrated high potency and selectivity for MAO-B. nih.govacs.org

Table 2: Research on MAO-B Inhibitor Scaffolds

| Inhibitor Scaffold Type | Design Approach | Key Research Finding |

|---|---|---|

| Acylhydrazone Derivatives | Synthesis of a series of acylhydrazone derivatives with halogen substitutions on the phenyl rings to modulate activity. acs.org | Certain compounds were identified as competitive, reversible MAO-B inhibitors with Ki values in the sub-micromolar range (e.g., 0.097 µM). acs.org |

| Coumarin Derivatives | Introduction of an alkylamide group at the 3-position of the coumarin nucleus to enhance inhibitory activity against MAO-B. nih.gov | Docking studies revealed that the coumarin ring forms π–π stacking interactions with key tyrosine residues in the MAO-B active site. nih.gov |

| Benzenesulfonamide (B165840) Derivatives | Combining benzenesulfonamide and 1,3-oxazole structural features into a single molecule to target MAO-B. mdpi.com | A novel compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 µM. mdpi.com |

Anticancer Research (In Vitro Studies, Scaffold Development)

The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry, with a focus on developing compounds that can overcome drug resistance. mdpi.com The (3-aminophenyl) scaffold is a foundational element in the design of various experimental anticancer compounds. It serves as a versatile anchor to which other chemical moieties can be attached to create molecules that target specific proteins or pathways involved in cancer progression.

Research has shown that scaffolds incorporating the aminophenyl group can exhibit potent antiproliferative activity against a range of human cancer cell lines. mdpi.commdpi.comnih.gov These compounds often function by inhibiting key enzymes involved in cell growth and signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov

Table 3: Research on Anticancer Scaffolds

| Scaffold Class | Target(s) | Key Research Finding (In Vitro) |

|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR-2 | A lead compound showed potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.3 µM and 7.60 µM, respectively, and effectively induced apoptosis in MCF-7 breast cancer cells. mdpi.com |

| Aminoquinazolines | EGFR, CDK2 | A newly designed compound exhibited significant broad-spectrum activity against various cancer cell lines and showed comparable inhibitory activity against EGFR and CDK2 to reference drugs. nih.gov |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | SIRT2, EGFR | These derivatives are considered promising scaffolds for developing therapies against lung cancer, showing enhanced efficacy against drug-resistant cells. mdpi.com |

Chemokine Receptor (CXCR2) Antagonists (Scaffold Development)

The chemokine receptor CXCR2 plays a critical role in the inflammatory response by mediating the recruitment of neutrophils to sites of injury or infection. nih.gov However, dysregulated CXCR2 signaling is associated with a variety of inflammatory diseases, autoimmune disorders, and even cancer, making it an attractive therapeutic target. nih.gov The development of small-molecule antagonists that can block this receptor is an active area of research.

The aminophenyl moiety is a common structural feature in several classes of CXCR2 antagonists. It can be incorporated into scaffolds such as N,N'-diarylureas, pyrido[3,4-d]pyrimidines, and 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones. nih.govresearchgate.net In these structures, the aminophenyl group often serves as one of the key aryl components that engages in critical binding interactions within the receptor. By using this compound as a starting material, chemists can readily synthesize a variety of analogs to explore the structure-activity relationships (SAR) and optimize the potency and selectivity of these antagonists. researchgate.net

Table 4: Research on CXCR2 Antagonist Scaffolds

| Scaffold Class | Synthetic Approach | Key Research Finding |

|---|---|---|

| 3-Amino-4-hydrazine-cyclobut-3-ene-1,2-diones | Synthesis of a novel series of these diones to act as potent and selective CXCR2 inhibitors. researchgate.net | Compounds from this class showed potent inhibition of CXCR2 binding and IL-8-mediated chemotaxis and were predicted to have good oral bioavailability. researchgate.net |

| Pyrido[3,4-d]pyrimidines | Systematic structural modifications of the pyrido[3,4-d]pyrimidine (B3350098) core to explore the structure-activity relationship (SAR). nih.gov | A lead compound from this class was identified as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.gov |

| N,N'-Diarylureas | Preparation of various N,N'-diarylureas to examine their SAR relative to the CXCR2 receptor. researchgate.net | This approach led to the identification of potent and highly selective CXCR2 antagonists that were functionally active both in vitro and in vivo. researchgate.net |

Development of Biologically Active Scaffolds and Chemical Probes

The aminophenyl moiety is a common structural motif in many biologically active compounds and serves as a crucial pharmacophore in drug discovery. While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its potential as a precursor for creating bioactive scaffolds and chemical probes is significant. The primary amino group can be readily derivatized to form a variety of heterocyclic systems known for their therapeutic properties.

For instance, the amino group can undergo condensation reactions with dicarbonyl compounds to form heterocycles like benzodiazepines or quinoxalines, which are scaffolds for drugs with anxiolytic, anticonvulsant, and antimicrobial activities. Furthermore, the amino group can be acylated or sulfonylated to generate amides and sulfonamides, classes of compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects.

The development of chemical probes, which are small molecules used to study biological systems, is another area where this compound could be employed. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to fluorescent tags or biotin (B1667282) labels. The amino group, on the other hand, can be used as a reactive handle for conjugation to biomolecules or for linking to other molecular fragments to create probes for target identification and validation in drug discovery.

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Scaffold Class | Synthetic Transformation of Amino Group | Potential Biological Activities |

| Benzodiazepines | Condensation with β-ketoesters | Anxiolytic, Anticonvulsant |

| Quinoxalines | Condensation with α-dicarbonyls | Antimicrobial, Anticancer |

| Amides/Sulfonamides | Acylation/Sulfonylation | Antibacterial, Diuretic, Anticancer |

Application in Materials Science and Polymer Chemistry

The bifunctionality of this compound also makes it a valuable monomer or component in the synthesis of functional materials and polymers.

This compound can serve as a monomer in polycondensation reactions to produce polyamides and polyesters. The amino group can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form amide linkages, leading to the formation of polyamides. ncl.res.inresearchgate.netnih.govpreprints.orgijcce.ac.ir The ester group can either be carried along in the polymer backbone or be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, which can further be used for cross-linking or for imparting hydrophilicity to the polymer.

Alternatively, the ester group could potentially undergo transesterification with diols under appropriate catalytic conditions to form polyesters, although this is a less common route for this type of monomer. The resulting polymers, whether polyamides or polyesters, can be designed as oligomers or high molecular weight copolymers with tailored properties for specific applications. For example, copolymerization with other diamines or diacids can be used to fine-tune the mechanical, thermal, and solubility properties of the resulting material.

Beyond its role as a monomer, this compound can be incorporated as a structural component in the development of functional materials. The aromatic ring and the polar amino and ester groups can contribute to the material's properties, such as thermal stability, conductivity, and affinity for certain substrates. For instance, polymers containing this moiety could find applications as coatings, adhesives, or in the fabrication of membranes for separation processes. The amino group on the polymer chain can also be functionalized after polymerization to introduce specific functionalities, such as photoactive groups or moieties for sensing applications.

Catalytic Applications and Ligand Design

The reactivity of the functional groups in this compound allows for its use as a substrate in catalytic reactions and as a building block for the synthesis of ligands for metal catalysts.

The this compound molecule can participate in several important catalytic transformations. The amino group makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgscispace.com In this reaction, the amino group can be coupled with aryl halides or triflates to form diarylamines, which are important structures in pharmaceuticals and electronic materials.

The aryl part of the molecule could potentially be involved in reactions like the Heck reaction, where it would be coupled with an alkene, although this would likely require prior modification of the molecule to introduce a leaving group on the aromatic ring. organic-chemistry.orgnih.govmdpi.comresearchgate.netrsc.org Furthermore, the ester group can be a substrate for catalytic hydrogenation to yield the corresponding alcohol, (3-aminophenyl)methanol, a useful intermediate in organic synthesis. researchgate.netacs.orggoogle.comosi.lvgoogle.com

Table 2: Potential Catalytic Transformations of this compound

| Reaction Name | Functional Group Involved | Product Type |

| Buchwald-Hartwig Amination | Amino group | Diarylamine |

| Catalytic Hydrogenation | Methyl acetate group | Primary alcohol |

This compound is a valuable precursor for the synthesis of ligands used in catalysis. The primary amino group can be readily condensed with aldehydes or ketones to form Schiff bases. scinito.aicore.ac.uknih.govnih.govresearchgate.net These Schiff base compounds can act as chelating ligands for a variety of transition metals, forming stable metal complexes that can be used as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

The ester group can be maintained in the ligand structure to influence the electronic properties of the metal center or can be modified to introduce additional donor atoms for coordination. The ability to easily synthesize a range of Schiff base ligands from this compound allows for the systematic tuning of the steric and electronic properties of the resulting catalysts to optimize their activity and selectivity for a specific reaction.

Structure Activity Relationship Sar Studies of 3 Aminophenyl Methyl Acetate Derivatives

Investigating Substituent Effects on Reactivity and Targeted Activity Profiles

No specific studies were identified that systematically varied substituents on the phenyl ring or the acetate (B1210297) group of (3-Aminophenyl)methyl acetate to determine their effects on chemical reactivity or biological activity.

Correlating Structural Modifications with Research-Relevant Outcomes (e.g., Binding Affinity, Enzyme Inhibition in vitro, Antiproliferative Activity)

There is a lack of published data correlating specific structural changes to this compound with outcomes such as binding affinity to biological targets, in vitro enzyme inhibition, or antiproliferative effects on cell lines.

Rational Design Principles for Novel this compound Analogs

Without foundational SAR data, it is not possible to delineate rational design principles for the development of novel this compound analogs with improved or targeted biological activities.

Analytical Methodologies for 3 Aminophenyl Methyl Acetate in Research Contexts

Chromatographic Techniques for Purification and Purity Assessment (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatography is the cornerstone for the purification and purity analysis of (3-Aminophenyl)methyl acetate (B1210297). The choice between Thin-Layer, High-Performance Liquid, and Gas Chromatography is dictated by the required level of precision, sample volatility, and the scale of the analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for the qualitative analysis of (3-Aminophenyl)methyl acetate. It is particularly useful for quickly checking the purity of fractions during column chromatography or for monitoring the progress of a reaction. researchgate.net For a compound with the polarity of this compound, a typical stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio is optimized to achieve a retention factor (Rf) value that allows for clear separation from impurities.

Visualization of the compound on the TLC plate is typically achieved under UV light, as the aromatic ring absorbs UV radiation. For enhanced visualization, especially for amines, various staining reagents can be employed. epfl.ch

Table 1: Illustrative TLC Systems for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Standard adsorbent for moderately polar compounds. |

| Mobile Phase | 30:70 Ethyl Acetate/Hexane (v/v) | Solvent system adjusted for optimal Rf value. |

| Visualization | UV Light (254 nm) | Non-destructive detection of UV-active compounds. |

| Ninhydrin or p-Anisaldehyde Stain | Specific chemical staining for amines or other functional groups, often requiring heat. researchgate.netepfl.ch |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purity assessment and purification of this compound, offering high resolution and sensitivity. Reversed-phase HPLC is the most common mode used for compounds of this nature. In this setup, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orggoogle.com To improve peak shape and resolution for the basic amine group, an acid modifier like formic acid or an acetate buffer is frequently added to the mobile phase. google.com

Table 2: Representative HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds. This compound has sufficient volatility for GC analysis. However, the presence of the primary amine can lead to poor peak shapes (tailing) due to interactions with the stationary phase. To mitigate this, derivatization of the amine group is a common strategy. nih.gov Reagents such as acetic anhydride (B1165640) or silylating agents can be used to convert the amine into a less polar, more volatile derivative, resulting in improved chromatographic performance. nih.govcaltech.edu The analysis is performed on a capillary column with a non-polar or moderately polar stationary phase.

Table 3: Potential GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Optional, but recommended. E.g., with N-methyl-bis(trifluoroacetamide) (MBTFA) to form a trifluoroacetyl derivative. nih.gov |

| Column | DB-5ms or similar (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Quantitative Analysis in Reaction Monitoring and Yield Determination

Beyond qualitative assessment, chromatographic methods are essential for quantitative analysis, enabling researchers to monitor reaction kinetics and accurately determine the final yield of a synthesis.

Reaction Monitoring

TLC is an invaluable tool for real-time monitoring of chemical reactions. thieme.de By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and product standards, one can visually track the consumption of reactants and the formation of this compound. This allows for the determination of the reaction's endpoint, preventing unnecessary reaction time or the formation of degradation byproducts.

Yield Determination

For accurate yield determination, HPLC and GC are the methods of choice due to their precision and reproducibility. The process involves creating a calibration curve using standards of purified this compound at several known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression curve.

The final reaction mixture is then analyzed under the same chromatographic conditions. The concentration of this compound in the mixture is calculated from its peak area using the calibration curve's equation. This concentration is then used to determine the total mass of the product formed and, subsequently, the percentage yield of the reaction. An internal standard is often added to both the calibration standards and the reaction sample to correct for variations in injection volume and instrument response.

Table 4: Example Calibration Data for HPLC Quantitative Analysis

| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.05 | 150,000 |

| 0.10 | 305,000 |

| 0.25 | 745,000 |

| 0.50 | 1,510,000 |

| 1.00 | 3,000,000 |

This data can be used to generate a calibration curve (Peak Area = m * [Concentration] + c), which is then used to find the concentration of the product in the final reaction mixture.

Future Research Directions and Emerging Trends for 3 Aminophenyl Methyl Acetate

Exploration of Novel Synthetic Pathways and Catalytic Transformations

Future synthetic research on (3-Aminophenyl)methyl acetate (B1210297) is expected to move beyond conventional methods towards more efficient, selective, and sustainable catalytic strategies. A significant area of exploration will be the direct functionalization of the aromatic ring through C–H activation.